N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide
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Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science
Quinoline derivatives are synthesized through various methods, including multicomponent reactions and catalysis, due to their importance in pharmaceuticals and materials science. For instance, the synthesis of quinoline and naphthyridine carboxylic acids involves efficient methods that are scalable for large-scale manufacturing, highlighting the significance of these compounds in synthetic chemistry and their potential as intermediates for further chemical transformations (Bänziger et al., 2000).
Biological Activities
Quinoline derivatives have been studied for their psycho- and neurotropic properties, with certain compounds showing sedative, anti-anxiety, anti-amnesic, and antihypoxic effects. This suggests their potential application in developing treatments for neurological disorders and conditions related to cognitive impairment and anxiety (Podolsky et al., 2017).
Antibacterial Applications
The antibacterial activity of quinoline derivatives has been explored, with some compounds demonstrating moderate effectiveness against bacterial growth, including Pseudomonas aeruginosa. This suggests the potential of these compounds in developing new antibacterial agents to address the challenge of antibiotic resistance (Asghari et al., 2014).
Molecular Studies and Inhibition Efficiencies
Quinoline derivatives are also subjects of molecular studies to understand their inhibition efficiencies in corrosion processes, indicating their potential applications in material protection and preservation. Quantum chemical calculations have been used to determine the relationship between molecular structure and inhibition efficiency, providing insights into their applications in protecting metals against corrosion (Zarrouk et al., 2014).
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-19-7-5-16(6-8-19)21(25)23-10-9-17-13-18-11-14(2)15(3)12-20(18)24-22(17)26/h5-8,11-13H,4,9-10H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDHFXIWZQLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.